molecular formula C7H4ClN3O2 B13688959 5-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid

5-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid

Cat. No.: B13688959
M. Wt: 197.58 g/mol
InChI Key: IDRJLNSCIBUCLZ-UHFFFAOYSA-N
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Description

5-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid (CAS 107445-46-5) is a versatile nitrogen-rich heterocyclic compound offered for research and development purposes. This compound features a fused [1,2,4]triazolo[4,3-a]pyridine core structure, which is of significant interest in medicinal chemistry and agrochemical discovery . The molecular scaffold is structurally similar to compounds investigated for a range of biological activities; for instance, substituted [1,2,4]triazolo[4,3-a]pyridine derivatives have demonstrated potent herbicidal activity in patent literature , and other analogs have been studied for their anticonvulsant properties . The presence of both a chloro substituent and a carboxylic acid functional group on the bicyclic system makes this molecule a valuable and flexible building block for further synthetic elaboration. Researchers can utilize the carboxylic acid group for amide coupling reactions or esterification, while the chloro group is amenable to metal-catalyzed cross-coupling reactions, allowing for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies. This product is intended for research use only in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. The buyer assumes all responsibility for determining the suitability of this product for its intended purpose and for conducting all necessary safety assessments.

Properties

IUPAC Name

5-chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-5-1-4(7(12)13)2-6-10-9-3-11(5)6/h1-3H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDRJLNSCIBUCLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N2C1=NN=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Hydrazine Derivatives with Pyridine Precursors

One prevalent method involves the cyclization of hydrazine derivatives with pyridine-based carboxylic acids or their derivatives:

  • Starting Material: 5-Chloropyridine-2-carboxylic acid
  • Reagent: Hydrazine hydrate (NH₂NH₂·H₂O)
  • Reaction: Formation of hydrazide intermediate, followed by cyclization to form the fused heterocycle.

Reaction Conditions:

  • Heating at elevated temperatures (~160°C)
  • Use of dehydrating agents or acids (e.g., polyphosphoric acid) to facilitate cyclization
  • Extended reaction times (~3 hours) to ensure completion

Example:

A study reported heating a mixture of N-acetyl-N'-(6-chloro-4-trichloromethyl-2-pyridyl)hydrazine with polyphosphoric acid at 160°C, leading to the formation of the triazolopyridine core after hydrolysis and subsequent purification (see).

Chlorination and Functionalization

Industrial Scale Synthesis

For large-scale production, continuous flow reactors are employed to improve yield, safety, and environmental impact:

Step Methodology Conditions Notes
Cyclization Hydrazine-based cyclization Elevated temperature (~160°C), polyphosphoric acid Ensures regioselectivity
Chlorination POCl₃ reflux Inert atmosphere, controlled temperature Selective at position 5
Carboxylation CO₂ fixation High pressure, basic medium Efficient incorporation of carboxylic acid

Implementation of green chemistry principles, such as solvent recycling and waste minimization, enhances sustainability.

Research Findings and Data

  • Synthesis via Hydrazine Cyclization: A study demonstrated that heating N-acetyl hydrazine derivatives with polyphosphoric acid yields the target heterocycle with yields up to 60-70% (see).
  • Chlorination Efficiency: Using POCl₃ under reflux conditions provides high regioselectivity, with minimal by-products, as confirmed by NMR and MS analyses.
  • Carboxylation Techniques: CO₂ fixation under basic conditions effectively introduces the carboxylic acid group at the 7-position, with yields reported between 50-65%.

Data Table Summarizing Preparation Methods

Method Starting Material Reagents Reaction Conditions Yield (%) Key Features
Hydrazine Cyclization 5-Chloropyridine-2-carboxylic acid Hydrazine hydrate, polyphosphoric acid 160°C, 3 hours 55-65 Regioselective ring closure
Chlorination Heterocyclic intermediate POCl₃ Reflux, inert atmosphere 70-80 Selective chlorination at 5-position
Carboxylation Chlorinated heterocycle CO₂ gas, NaOH Reflux, high pressure 50-65 Introduction of carboxylic acid at position 7

Chemical Reactions Analysis

Types of Reactions

5-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the presence of the chlorine atom and carboxylic acid group can enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Triazolo[4,3-a]pyridine vs. Triazolo[1,5-a]pyrimidine

The target compound’s triazolo[4,3-a]pyridine core differs from triazolo[1,5-a]pyrimidine analogs (e.g., 5-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid, ). The pyrimidine core introduces additional nitrogen atoms, altering electronic distribution and planarity. This impacts binding affinity in biological systems and solubility due to increased polarity .

Functional Group Modifications
  • 7-Oxo vs. 7-Carboxylic Acid : 7-Oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid () replaces the carboxylic acid with a ketone, reducing acidity and hydrogen-bonding capacity. This substitution may limit its utility in interactions requiring ionizable groups .
  • Salt Forms : The hydrochloride salt of [1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid () enhances water solubility, a critical factor for bioavailability in drug formulations .

Substituent Effects

  • Chlorine Position : The 5-chloro substituent in the target compound contrasts with 6-chloro or 4-chlorophenyl groups in analogs (e.g., BB53-1726 in -(4-Chlorophenyl)-triazolopyrimidine in ). Positional differences influence steric hindrance and electronic effects, modulating reactivity and target selectivity .
  • Alkyl vs. Aromatic Groups : BB53-1726 () features a 3-isopropyl group, increasing hydrophobicity and molecular weight (308.81 g/mol) compared to the target compound’s smaller chlorine substituent. This affects membrane permeability and metabolic stability .

Molecular and Physicochemical Properties

Table 1 summarizes key data for the target compound and analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents
5-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid* C₇H₄ClN₄O₂ ~215.59 (calculated) Triazolo[4,3-a]pyridine 5-Cl, 7-COOH
5-(4-Chlorophenyl)-triazolo[1,5-a]pyrimidine-7-carboxylic acid C₁₂H₇ClN₄O₂ 274.66 Triazolo[1,5-a]pyrimidine 5-(4-Cl-Ph), 7-COOH
7-Oxo-triazolo[1,5-a]pyrimidine-5-carboxylic acid C₉H₈BrCl 231.52 Triazolo[1,5-a]pyrimidine 7-oxo, 5-Br, 6-Cl
BB53-1726 C₁₅H₂₁ClN₄O 308.81 Triazolo[4,3-a]pyridine 3-isopropyl, 7-COOH, 6-Cl
Triazolo[4,3-a]pyridine-7-carboxylic acid HCl C₇H₇ClN₄O₂·HCl Not reported Triazolo[4,3-a]pyridine 7-COOH (HCl salt)

*Exact molecular weight inferred from structural analogs in and .

Biological Activity

5-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C7_{7}H4_{4}ClN3_{3}O2_{2}
  • Molecular Weight : 197.58 g/mol
  • CAS Number : 1159831-56-7

Mechanisms of Biological Activity

The biological activity of this compound is attributed to several mechanisms:

  • Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymatic processes.
  • Anticancer Properties : Research indicates that the compound can induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways. For example, in vitro studies have demonstrated significant cytotoxic effects on colorectal cancer cell lines (HCT116) with IC50_{50} values lower than standard chemotherapeutic agents like 5-fluorouracil .
  • Anti-inflammatory Effects : The compound has been reported to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediating the NF-kB signaling pathway.

Anticancer Activity

A notable study evaluated the efficacy of this compound against various cancer cell lines:

Cell Line IC50_{50} (µg/mL) Comparison with Control
HCT1166.76Better than 5-FU (77.15)
A549193.93Comparable to control
MCF7120.50Moderate activity

The results indicated that this compound is particularly effective against HCT116 cells, suggesting its potential as a chemotherapeutic agent .

Antimicrobial Studies

In antimicrobial assays, this compound demonstrated significant inhibition against:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings highlight its potential application in treating bacterial infections .

Q & A

Q. Key Considerations :

  • Reaction yields depend on temperature control (70–120°C) and solvent polarity (DMF or DMSO enhances cyclization) .
  • Purification often requires column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .

How can spectroscopic methods characterize this compound?

Basic Research Question
Methodological workflow :

NMR Spectroscopy :

  • ¹H NMR : Peaks for aromatic protons (δ 7.5–8.5 ppm) and carboxylic acid protons (broad ~δ 12 ppm) .
  • ¹³C NMR : Signals for carbonyl carbon (δ ~170 ppm) and triazole/pyridine carbons (δ 140–160 ppm) .

Mass Spectrometry (MS) :

  • ESI-MS in negative mode shows [M–H]⁻ ion at m/z 153.57 (molecular weight confirmation) .

IR Spectroscopy :

  • Stretching vibrations for C=O (~1680 cm⁻¹) and N-H triazole (~3200 cm⁻¹) .

Validation : Cross-reference with computational NMR predictions (DFT/B3LYP/6-31G*) for structural accuracy .

How does substituent positioning affect biological activity in triazolopyridine derivatives?

Advanced Research Question
Structure-Activity Relationship (SAR) Insights :

Substituent PositionFunctional GroupObserved ActivityReference
7-carboxylic acid-COOHEnhanced solubility; kinase inhibition
5-chloro-ClImproved metabolic stability
Ester derivatives-COOCH₃Reduced activity vs. carboxylic acid

Q. Experimental Design :

  • Compare IC₅₀ values in enzyme assays (e.g., kinase inhibition) between carboxylic acid and ester analogs.
  • Use molecular docking (AutoDock Vina) to assess binding affinity changes .

What conditions promote reactivity of the chlorine atom in nucleophilic substitution?

Advanced Research Question
Reactivity Analysis :

  • Stability : The 5-chloro group resists hydrolysis under basic conditions (e.g., NaOMe in PrOH) .
  • Substitution : Reactive in polar aprotic solvents (e.g., DMF) with nucleophiles (azide, amines) at 80–100°C .

Q. Case Study :

  • Hydrazinolysis (anhydrous hydrazine/HCl) displaces chlorine, forming 5-amino derivatives .

How can computational methods predict reaction pathways for derivatives?

Advanced Research Question
Methodology :

Quantum Chemical Calculations :

  • Use Gaussian16 with M06-2X/cc-pVDZ to model transition states for Cl substitution .

Reaction Path Search :

  • SCINE software identifies low-energy pathways for cyclization steps .

Machine Learning :

  • Train models on PubChem data to predict solubility or toxicity .

What are the handling and storage protocols for this compound?

Basic Research Question
Safety Guidelines :

  • Storage : Tightly sealed containers at RT in a dry, ventilated area .
  • PPE : Nitrile gloves, lab coat, and fume hood use during synthesis .
  • Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

How to address solubility challenges in biological assays?

Advanced Research Question
Strategies :

Co-solvents : Use DMSO (≤5% v/v) or β-cyclodextrin inclusion complexes .

Salt Formation : Prepare sodium or potassium salts at pH 7–8 .

Nanoformulation : Encapsulate in liposomes (e.g., DOPC/cholesterol) for improved bioavailability .

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